

Elucidation of the Chemical Structure of 2,4-Dimethoxycinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

Cat. No.: B1298758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **2,4-Dimethoxycinnamic acid**. This document details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug discovery.

Chemical Identity and Properties

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

Identifier	Value
Molecular Formula	C ₁₁ H ₁₂ O ₄
Molecular Weight	208.21 g/mol
CAS Number	16909-09-4[1]
Appearance	Solid

Spectroscopic Data for Structural Confirmation

The structural framework of **2,4-Dimethoxycinnamic acid** is definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of **2,4-Dimethoxycinnamic acid**

Chemical Shift (δ) ppm	Assignment
167.88	C=O (Carboxylic Acid)
142.59	C-β (Alkene)
138.88	C-α (Alkene)
130.64	Aromatic C-H
130.54	Aromatic C-H
129.30	Aromatic C-H
126.19	Aromatic C-H
122.81	Aromatic C-H
55.5 (approx.)	OCH ₃
55.3 (approx.)	OCH ₃

Note: Specific assignments of aromatic carbons can vary based on the solvent and specific experimental conditions. The provided data is a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands for **2,4-Dimethoxycinnamic acid**

Wavenumber (cm ⁻¹)	Functional Group
~3000-2500	O-H stretch (Carboxylic Acid)
~1700-1680	C=O stretch (Carboxylic Acid)
~1630	C=C stretch (Alkene)
~1600, ~1500	C=C stretch (Aromatic)
~1250, ~1050	C-O stretch (Ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2,4-Dimethoxycinnamic acid**

m/z	Interpretation
208	Molecular Ion [M] ⁺
191	[M - OH] ⁺
163	[M - COOH] ⁺
135	[M - COOH - CO] ⁺

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments used in the structural elucidation of **2,4-Dimethoxycinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethoxycinnamic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount of **2,4-Dimethoxycinnamic acid** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

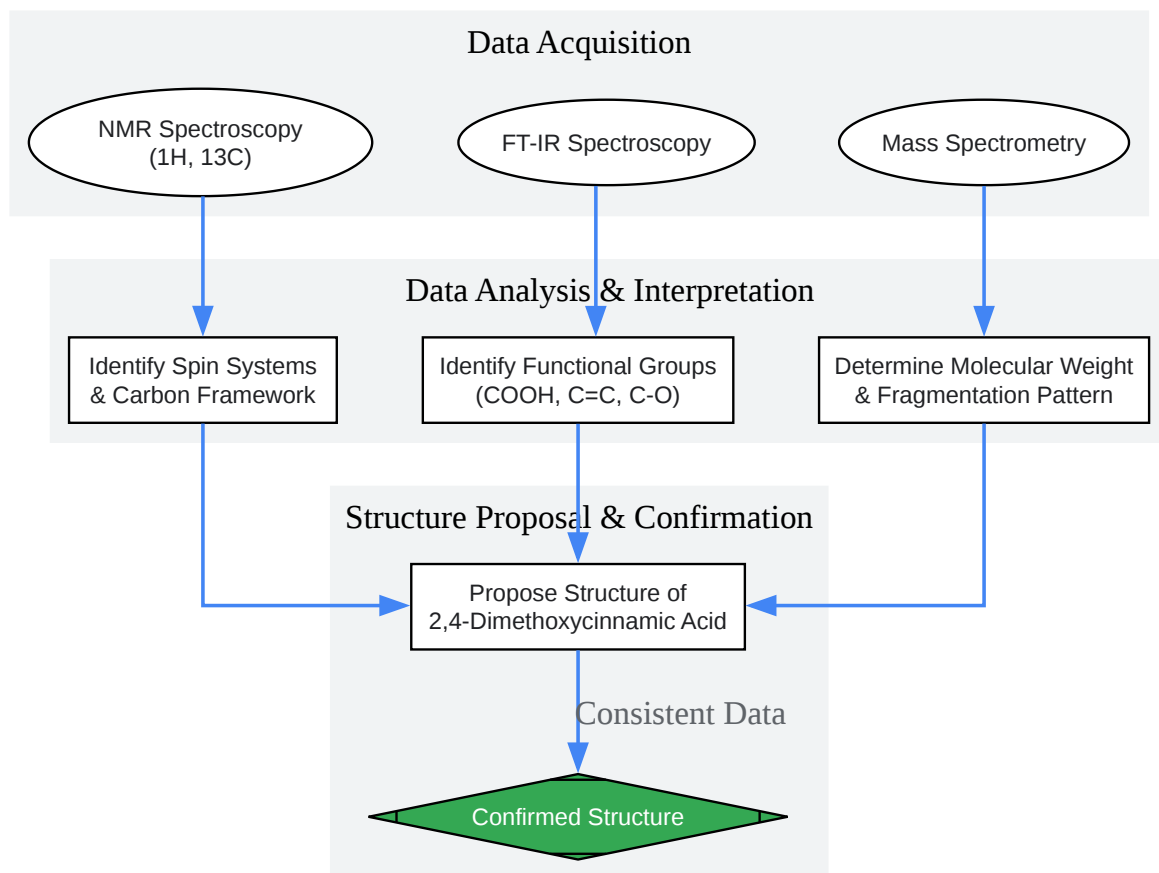
Objective: To determine the molecular weight and fragmentation pattern.

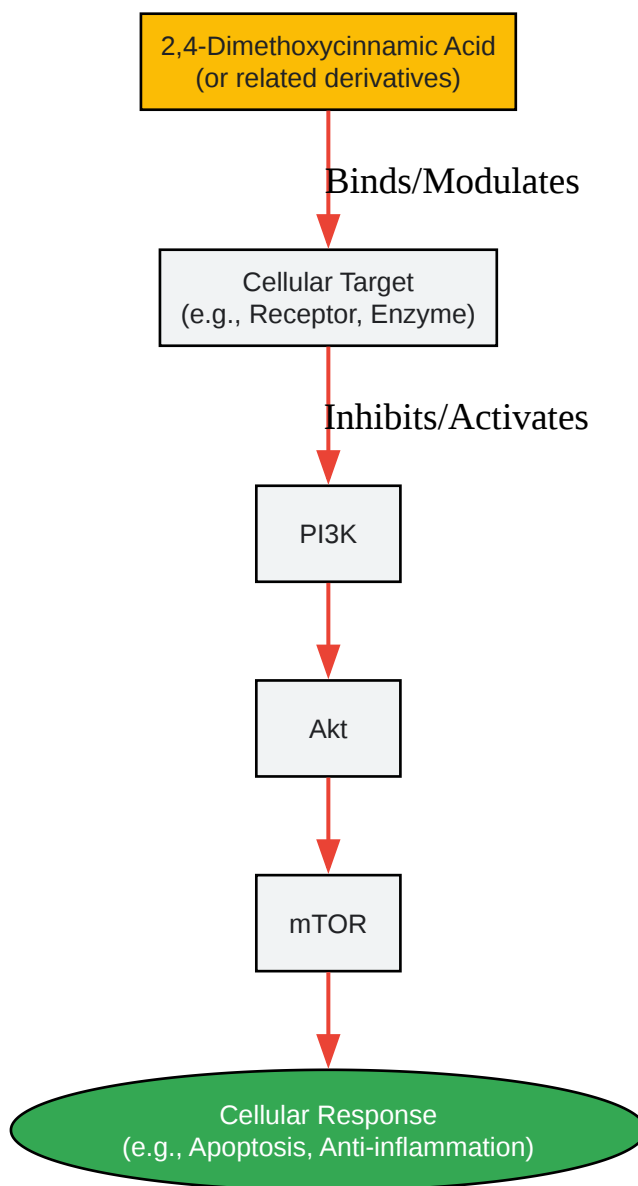
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
- Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide clues about the molecule's structure.

Workflow and Logical Relationships

The structural elucidation of an organic compound like **2,4-Dimethoxycinnamic acid** follows a logical workflow, integrating data from various analytical techniques.





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References

- 1. 2,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
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